Cas no 19721-56-3 (Pikromycin)

Pikromycin structure
Pikromycin structure
Produktname:Pikromycin
CAS-Nr.:19721-56-3
MF:C28H47NO8
MW:525.674689531326
CID:183040
PubChem ID:5282037

Pikromycin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Oxacyclotetradec-11-ene-2,4,10-trione,14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,5R,6S,7S,9R,11E,13S,14R)-
    • picromycin
    • Pikromycin
    • Albomycetin
    • Amaromycin
    • Antibiotic B 62169A
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradeca-11-ene-2,4,10-trione
    • FBM8G3Z439
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • DTXSID201026584
    • CHEBI:29665
    • UNII-FBM8G3Z439
    • ANTIBIOTIC B-62169A
    • HY-124138
    • PICROMYCIN [MI]
    • AQJ
    • 19721-56-3
    • SCHEMBL527850
    • OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
    • NS00011668
    • AKOS040747277
    • (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
    • Q7193709
    • LMPK04000038
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxooxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • CS-0084455
    • (3R,5R,6S,7S,9R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyloxacyclotetradec-11-ene-2,4,10-trione
    • HB4027
    • GTPL13472
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
    • Inchi: InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
    • InChI-Schlüssel: UZQBOFAUUTZOQE-VSLWXVDYSA-N
    • Lächelt: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@@H](C)C[C@@H](C)C(=O)C=C[C@]1(C)O |t:33,&1:2,6,10,12,14,16,19,23,25,28,34|

Berechnete Eigenschaften

  • Genaue Masse: 525.33000
  • Monoisotopenmasse: 525.33
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 844
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 1
  • Topologische Polaroberfläche: 123A^2
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Dichte: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 169.5 ºC
  • Siedepunkt: 688.1°Cat760mmHg
  • Flammpunkt: 369.9°C
  • Brechungsindex: 1.521
  • Löslichkeit: Leicht löslich (9,5 g/l) (25°C),
  • PSA: 122.60000
  • LogP: 2.51290
  • Spezifische Rotation: D24 +8.2° (c = 3.5 in ethanol); D20 -33.5° (c = 2.07 in chloroform); D24 -50.2° (c = 6.3 in chloroform)

Pikromycin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BioAustralis
BIA-P1915-0.50 mg
Pikromycin
19721-56-3 >95% by HPLC
0.50 mg
$166.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276263-1mg
Pikromycin
19721-56-3 ≥95%
1mg
¥680.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276263-5mg
Pikromycin
19721-56-3 ≥95%
5mg
¥2781.90 2023-09-01
BioAustralis
BIA-P1915-0.50mg
Pikromycin
19721-56-3 >95% by HPLC
0.50mg
$175.00 2024-07-19
1PlusChem
1P00AL5N-2.5mg
picromycin
19721-56-3 ≥95%
2.5mg
$588.00 2024-06-17
TRC
P991783-1mg
Pikromycin
19721-56-3
1mg
$328.00 2023-05-17
TRC
P991783-2.5mg
Pikromycin
19721-56-3
2.5mg
$649.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-391096-1mg
Pikromycin,
19721-56-3
1mg
¥797.00 2023-09-05
BioAustralis
BIA-P1915-2.50mg
Pikromycin
19721-56-3 >95% by HPLC
2.50mg
$615.00 2024-07-19
A2B Chem LLC
AE93179-2.5mg
picromycin
19721-56-3 ≥95%
2.5mg
$433.00 2024-04-20

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